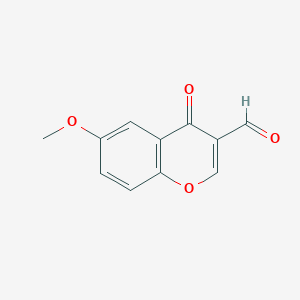

6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFXSWVYDSZVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350989 | |

| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-79-0 | |

| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYCHROMONE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 6-Methoxychromone Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The chromone core, a benzopyran-4-one motif, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a vast array of biologically active natural products and synthetic compounds. Among its numerous substituted analogues, 6-methoxychromone derivatives have emerged as a particularly promising class, exhibiting a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols. The aim is to not only present what is known but to also illuminate the causal relationships that govern their activity, thereby empowering the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

6-Methoxychromone derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The strategic placement of the methoxy group at the 6-position often enhances lipophilicity and modulates electronic properties, leading to favorable interactions with biological targets.

A. Cytotoxicity and Pro-Apoptotic Effects

A primary mechanism through which 6-methoxychromone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing further proliferation.

For instance, 6-methoxyflavonol has been shown to be cytotoxic to various cancer cell lines.[1] In HeLa cervical cancer cells, treatment with 6-methoxyflavonol resulted in a dose-dependent increase in apoptosis and induced S-phase cell cycle arrest.[1] The presence of a methoxy group at the C6 position in flavone skeletons is a recurring feature in compounds with activity against prostate cancer cell lines like PC3, VCaP, LNCaP, and DU145.[2]

Table 1: Cytotoxic Activity of Representative 6-Methoxychromone Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 6-Methoxyflavonol | HeLa | Cervical Cancer | 62.24 | 48 | [1] |

| 6-Methoxyflavonol | HeLa | Cervical Cancer | 55.31 | 72 | [1] |

| 5,3′,4′-trihydroxy-6,7,8-TMF | MCF-7 | Breast Cancer | Not Specified | 72 | [2] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast Cancer | 8.58 | Not Specified | [2] |

Note: TMF refers to trimethoxyflavone. Data for other cancer cell lines for 6-Methoxyflavonol were not available in the searched literature.[1]

B. Mechanistic Insights: Modulation of Key Signaling Pathways

The pro-apoptotic and anti-proliferative effects of these derivatives are often mediated by their interaction with critical intracellular signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard method for determining the cytotoxic effects of 6-methoxychromone derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxychromone derivative in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: Proposed Anticancer Mechanism of 6-Methoxyflavonol

Caption: 6-Methoxyflavonol induces cancer cell death via apoptosis and S-phase arrest.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. 6-Methoxychromone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating the production of inflammatory mediators and regulating key signaling pathways.

A. Inhibition of Pro-inflammatory Mediators

A significant body of evidence points to the ability of these compounds to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and various cytokines. For example, 6-methoxyflavone has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced inducible NO synthase (iNOS) in kidney mesangial cells, with an impressive IC50 of 192 nM.[3][4] This inhibition of iNOS is a key mechanism for its anti-inflammatory effect.[3]

B. Modulation of Inflammatory Signaling Cascades

The anti-inflammatory effects of 6-methoxychromone derivatives are underpinned by their ability to interfere with critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

6-Methoxyflavone has been demonstrated to suppress neuroinflammation in LPS-stimulated microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 MAPK/NF-κB signaling pathway.[5] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a crucial component of the cellular antioxidant defense system.[5]

Diagram: Anti-inflammatory Signaling Pathway of 6-Methoxyflavone

Caption: 6-Methoxyflavone's dual anti-inflammatory and antioxidant action.

III. Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antibiotic-resistant pathogens poses a significant global health threat. 6-Methoxychromone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Novel methoxy chromone chalcones have been synthesized and screened for their antimicrobial activities against pathogenic bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] Some of these derivatives showed good antimicrobial activity.[6] The chromone moiety itself is a key pharmacophore in many bioactive molecules with antibacterial properties.[6]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol provides a fundamental method for evaluating the antimicrobial activity of 6-methoxychromone derivatives.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Application of Compounds: Dissolve the 6-methoxychromone derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs with the compound solutions and place them on the inoculated agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., gentamicin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 6-Methoxychromone derivatives have shown significant promise as neuroprotective agents by targeting multiple pathological pathways, including neuroinflammation, oxidative stress, and excitotoxicity.[5]

A. Attenuation of Neuroinflammation and Oxidative Stress

As discussed in the anti-inflammatory section, 6-methoxyflavonol derivatives can suppress neuroinflammation by inhibiting key inflammatory pathways in microglia.[5] Their ability to activate the Nrf2 antioxidant response pathway further contributes to their neuroprotective effects by mitigating oxidative damage to neurons.[5]

B. Modulation of Neurotransmitter Systems

Certain 6-methoxychromone derivatives can exert neuroprotective effects by modulating neurotransmitter systems. For example, some derivatives have been shown to afford neuroprotection by modulating GABAergic signaling, which is the primary inhibitory neurotransmitter system in the central nervous system.[5] Oroxylin A, a GABA-A receptor antagonist, and its derivatives have been investigated for their pro-cognitive effects.[7] A novel oroxylin A derivative, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), has been shown to ameliorate memory impairment and sensorimotor gating deficits in mice, with its effects potentially mediated through the blockade of the GABAergic system.[7]

V. Enzyme Inhibition: A Targeted Approach to Disease

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. 6-Methoxychromone derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

A. Monoamine Oxidase (MAO) Inhibition

C6-substituted chromones have been identified as highly potent and selective reversible inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the low nanomolar range (2-76 nM).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[8] These compounds show lower affinity for MAO-A, indicating their potential as selective MAO-B inhibitors with a reduced side-effect profile.[8]

B. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. 6-Methoxy-3,4-dihydronaphthalenone chalcone-like derivatives have been identified as potent tyrosinase inhibitors.[9][10][11] One derivative, bearing 3´-ethoxy and 4´-hydroxy substituents, was found to be a competitive tyrosinase inhibitor with an IC50 value of 6.19 ± 1.05 μM, which is more potent than the standard inhibitor, kojic acid.[9]

Diagram: Workflow for Synthesis and Evaluation of 6-Methoxychromone Derivatives

Caption: A generalized workflow for the development of 6-methoxychromone derivatives.

VI. Conclusion and Future Directions

The diverse biological activities of 6-methoxychromone derivatives underscore their significant therapeutic potential. From combating cancer and inflammation to protecting neurons and fighting microbes, this versatile scaffold offers a rich platform for drug discovery. The structure-activity relationship studies, though still evolving, highlight the critical role of the 6-methoxy group and other substitutions in modulating potency and selectivity.

Future research should focus on several key areas:

-

Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets for many of these derivatives remain to be fully elucidated.

-

In Vivo Efficacy and Pharmacokinetics: The majority of studies to date have been conducted in vitro. Rigorous in vivo studies are essential to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds.

-

Combinatorial Chemistry and Library Synthesis: The generation of diverse libraries of 6-methoxychromone derivatives will facilitate the discovery of compounds with enhanced potency, selectivity, and drug-like properties.

-

Targeted Drug Delivery: The development of novel drug delivery systems could enhance the therapeutic index of these compounds by increasing their bioavailability and targeting them to specific tissues or cells.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]

- 4. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jetir.org [jetir.org]

- 7. The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one, an oroxylin A derivative, against memory impairment and sensorimotor gating deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (CAS 42059-79-0)

This guide offers a comprehensive technical overview of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, chemical properties, and potential applications, grounded in established scientific literature.

Introduction: The Chromone Scaffold in Medicinal Chemistry

Chromones, constituting a benzopyran-4-one core, are a significant class of oxygen-containing heterocyclic compounds.[1] They are widely distributed in the plant kingdom and form the structural basis for numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3] The chromone framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in molecules with diverse biological activities, making it a valuable starting point for the design and synthesis of novel therapeutic agents.[4][5][6]

The biological profile of chromone derivatives is heavily influenced by the nature, number, and position of substituents on the core ring system.[2] These derivatives have demonstrated a wide array of medicinal properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities.[1][2][3] The subject of this guide, this compound, is a derivative that combines the foundational chromone scaffold with a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 3-position. These features make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42059-79-0 | [7][8][9] |

| Molecular Formula | C₁₁H₈O₄ | [7][9] |

| Molecular Weight | 204.18 g/mol | [7][9] |

| Appearance | White to yellow to orange powder/crystal | [10][11] |

| Melting Point | 162-166 °C | [9][11] |

| Topological Polar Surface Area | 52.6 Ų | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Structural Analysis

The core of the molecule is the benzopyran-4-one (chromone) ring system, which is nearly planar.[1] This planarity facilitates π–π stacking interactions in the solid state, contributing to crystal lattice stability.[1] The methoxy group at the 6-position is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, the molecule's reactivity and biological interactions. The aldehyde group at the 3-position is a key functional handle, enabling a variety of chemical transformations for the synthesis of diverse derivatives.

References

- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 42059-79-0 [chemicalbook.com]

- 9. 3-FORMYL-6-METHOXYCHROMONE | 42059-79-0 | INDOFINE Chemical Company [indofinechemical.com]

- 10. 3-Formyl-6-methoxychromone | 42059-79-0 | TCI AMERICA [tcichemicals.com]

- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Spectroscopic Guide to 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde: A Key Intermediate for Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, chromone scaffolds are recognized as privileged structures due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a key derivative within this class, serving as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features, stemming from the conjugated system incorporating a benzopyran-4-one core with methoxy and formyl substituents, make it a subject of significant interest.

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unequivocal identification and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with mechanistic interpretations and field-proven protocols, ensuring both scientific rigor and practical applicability.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses the molecular formula C₁₁H₈O₄ and a molecular weight of 204.18 g/mol .[2]

Molecular Structure Diagram

The diagram below illustrates the structure of this compound with standardized numbering for spectroscopic assignment.

Caption: Molecular structure of this compound.

Note: Due to the complexity of rendering chemical structures directly in DOT language, a simplified placeholder is used. The numbering convention is critical for the NMR analysis that follows.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-4-oxochromene-3-carbaldehyde | [2] |

| CAS Number | 42059-79-0 | [2][3] |

| Molecular Formula | C₁₁H₈O₄ | [2] |

| Molecular Weight | 204.18 g/mol | [2] |

| Exact Mass | 204.04225873 Da | [2] |

| Appearance | Solid | (Inferred from similar compounds) |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound, electrospray ionization (ESI) is a common method, which typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-MS instrument, such as an ion trap or quadrupole time-of-flight (Q-TOF) analyzer.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (e.g., +4 kV for positive mode) to the ESI needle. Use nitrogen as the nebulizing and drying gas.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), isolate the precursor ion (m/z 205.05) and apply collision-induced dissociation (CID) with argon gas.

Data Interpretation

The high-resolution mass spectrum provides the exact mass, confirming the elemental composition. The primary observed ion is the protonated molecule [M+H]⁺ at m/z 205.0495 , consistent with the molecular formula C₁₁H₈O₄.[2] Fragmentation analysis (MS/MS) reveals key structural motifs.

| Observed m/z | Proposed Fragment | Interpretation |

| 205.05 | [C₁₁H₉O₄]⁺ | [M+H]⁺, Precursor Ion |

| 177.05 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde group is a common fragmentation pathway. |

| 175.04 | [M+H - 2H - CH₂]⁺ | A complex rearrangement, potentially involving the methoxy group. |

| 151.04 | [C₈H₇O₃]⁺ | Likely resulting from a retro-Diels-Alder (RDA) reaction of the pyranone ring, a characteristic fragmentation for chromones, followed by loss of CO. |

Fragmentation Pathway Diagram

Caption: Key fragmentation pathways for this compound in ESI-MS/MS.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum of this compound is characterized by strong absorptions corresponding to its multiple carbonyl and ether functionalities. The conjugation within the system influences the exact position of these bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080 | Aromatic C-H | Stretching |

| ~2850 | Aldehydic C-H (Fermi doublet) | Stretching |

| ~1720 | C=O (Aldehyde) | Stretching |

| ~1670 | C=O (γ-pyrone) | Stretching |

| ~1610, 1580 | C=C | Aromatic & Pyran Ring Stretching |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretching |

| ~1030 | C-O-C (Aryl Ether) | Symmetric Stretching |

Causality: The γ-pyrone carbonyl (C4=O) absorbs at a lower frequency (~1670 cm⁻¹) compared to a typical ketone due to conjugation with the benzene ring and the pyran oxygen. The aldehyde carbonyl (C11=O) appears at a higher frequency (~1720 cm⁻¹) as it is less influenced by the ring system. This clear separation is a key diagnostic feature. The presence of two distinct C=O stretching bands is a strong indicator of the compound's structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for chromone derivatives due to good solubility.[5]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer acquisition time are required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Data Interpretation

The ¹H NMR spectrum is highly diagnostic, with each proton appearing in a distinct region. The chemical shifts and coupling constants confirm the substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-11 (CHO) | ~10.10 | Singlet (s) | 1H | - |

| H-2 | ~8.95 | Singlet (s) | 1H | - |

| H-5 | ~8.37 | Doublet (d) | 1H | J = 2.4 Hz |

| H-7 | ~8.18 | Doublet of doublets (dd) | 1H | J = 8.8, 2.4 Hz |

| H-8 | ~7.60 | Doublet (d) | 1H | J = 8.8 Hz |

| -OCH₃ | ~3.90 | Singlet (s) | 3H | - |

Note: Data are predictive and based on literature values for analogous structures like 6-iodo-4-oxo-4H-chromene-3-carbaldehyde.[6] The exact shifts may vary slightly based on solvent and experimental conditions.

Expertise: The downfield shift of the H-2 proton (~8.95 ppm) is characteristic of its position on a double bond adjacent to both the pyran oxygen and the electron-withdrawing C4-carbonyl group. The aromatic protons exhibit a clear splitting pattern: H-5 is a doublet due to meta-coupling with H-7, while H-8 is a doublet from ortho-coupling with H-7. H-7 itself appears as a doublet of doublets, confirming this arrangement.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-11 (CHO) | ~189 |

| C-4 (C=O) | ~175 |

| C-2 | ~158 |

| C-6 | ~156 |

| C-8a | ~150 |

| C-7 | ~125 |

| C-4a | ~124 |

| C-5 | ~122 |

| C-3 | ~119 |

| C-8 | ~105 |

| -OCH₃ | ~56 |

Trustworthiness: The chemical shifts are self-validating. The two carbonyl carbons (C4 and C11) are the most downfield signals. The oxygen-substituted aromatic carbon (C6) and the pyran carbons (C2, C8a) are also significantly downfield. The methoxy carbon appears in the expected aliphatic region around 56 ppm. This complete and consistent assignment provides high confidence in the structural confirmation.

Synthetic Pathway Overview

Understanding the synthesis provides context for potential impurities and validates the starting materials. A common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction .

Reaction Protocol

-

Vilsmeier Reagent Formation: Phosphoryl chloride (POCl₃) is added dropwise to a cooled solution of N,N-dimethylformamide (DMF) with stirring to form the electrophilic Vilsmeier reagent.

-

Formylation: A solution of the starting material, 2'-hydroxy-5'-methoxyacetophenone, in DMF is added to the Vilsmeier reagent.

-

Cyclization & Hydrolysis: The mixture is heated, during which formylation and subsequent intramolecular cyclization occur. The reaction is then quenched by pouring it onto crushed ice, which hydrolyzes the intermediate iminium salt to yield the final aldehyde product.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol. A similar procedure has been successfully used for related chromone derivatives.[1][7]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns like the retro-Diels-Alder reaction. IR spectroscopy clearly identifies the key functional groups, notably the distinct aldehyde and γ-pyrone carbonyls. Finally, ¹H and ¹³C NMR provide a complete and unambiguous map of the proton and carbon framework, solidifying the structural assignment. This comprehensive spectroscopic guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this valuable compound in drug discovery and chemical synthesis.

References

- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42059-79-0 [chemicalbook.com]

- 4. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Formylchromone Compounds: A Medicinal Chemistry Perspective

An In-Depth Technical Guide

Abstract

The chromone nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its diverse derivatives, 3-formylchromone (3-FC) stands out as a uniquely versatile building block. Its structure, featuring three electron-deficient carbons, makes it an exceptional starting material for a multitude of nucleophilic additions, leading to a vast library of derivatives.[2][3] This guide provides a comprehensive technical overview of the burgeoning therapeutic potential of 3-formylchromone and its analogues. We will delve into the core chemistry, explore key therapeutic applications with a focus on anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities, and detail the underlying mechanisms of action. This document is designed to serve as a foundational resource, synthesizing current research to illuminate the causality behind experimental designs and to provide actionable protocols for advancing drug discovery efforts in this promising chemical space.

The 3-Formylchromone Scaffold: A Chemist's Gateway to Bioactivity

The 3-formylchromone molecule is characterized by a benzopyran-4-one core with a highly reactive aldehyde (formyl) group at the C-3 position. This reactivity is the cornerstone of its utility in medicinal chemistry.

Synthesis and Chemical Reactivity

The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5] The resulting 3-formylchromone is a stable, crystalline solid that serves as a precursor for a wide array of derivatives.

The key to its versatility lies in its electronic structure. The molecule possesses three highly electrophilic sites: the carbonyl carbon of the pyrone ring (C-4), the C-2 position, and the carbon of the formyl group (-CHO).[2][7] This allows for a diverse range of chemical transformations, including:

-

Condensation Reactions: The formyl group readily reacts with primary amines to form Schiff bases, a class of compounds that themselves exhibit significant biological activity.[8][9][10]

-

Nucleophilic Additions: It serves as a substrate for various nucleophiles, enabling the synthesis of complex heterocyclic systems.[3][11]

-

Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, further expanding the chemical diversity.[6]

Caption: General workflow for the Vilsmeier-Haack synthesis of 3-formylchromone.

Anticancer Potential: Targeting Malignancy on Multiple Fronts

3-Formylchromone derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma, leukemia, lung adenocarcinoma, and prostate cancer.[12][13][14] Their efficacy stems from the ability to interfere with multiple, critical cellular pathways.

Mechanism of Action: STAT3 Signaling Inhibition

One of the most significant anticancer mechanisms of 3-formylchromone itself is the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14] STAT3 is a transcription factor that, when aberrantly activated, promotes tumor progression and metastasis.[14]

Key Mechanistic Insights:

-

Inhibition of Phosphorylation: 3-FC has been shown to downregulate the constitutive phosphorylation of STAT3 at Tyr705 in hepatocellular carcinoma (HCC) cells.[14]

-

Upstream Kinase Suppression: This effect is mediated by the suppression of non-receptor tyrosine kinases JAK1 and JAK2, which are responsible for phosphorylating STAT3.[14]

-

Nuclear Translocation Blockade: By preventing phosphorylation, 3-FC inhibits the translocation of STAT3 from the cytoplasm to the nucleus, thereby reducing its ability to bind DNA and activate the transcription of target genes involved in proliferation and survival.[14]

-

SHP-2 Upregulation: The mechanism is further linked to the elevation of SHP-2 (Src homology region 2 domain-containing phosphatase-2) expression, a phosphatase that negatively regulates STAT3 activation.[14]

Caption: 3-Formylchromone inhibits the STAT3 signaling pathway in cancer cells.[14]

Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis Induction

Certain derivatives of 3-formylchromone act as potent catalytic inhibitors of human DNA topoisomerase IIα (hTopo-IIα), an essential enzyme for DNA replication and cell division.[13] By inhibiting this enzyme, these compounds prevent the decatenation and relaxation of DNA, leading to cell cycle arrest and apoptosis.[13]

Other chromone derivatives isolated from natural sources have been shown to induce apoptosis in human colon carcinoma (HT-29) cells through the intrinsic mitochondrial pathway.[15] This involves:

-

Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.

-

Caspase Activation: Increased expression of cleaved caspase-3, the primary executioner caspase, which orchestrates the dismantling of the cell.[15]

Summary of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various 3-formylchromone derivatives against several human cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Phosphinoyl-functionalized 3-aminomethylene chromanones | Human promyelocytic leukemia (HL-60) | Modest Activity | [12] |

| α-Aminophosphonates | Human Prostate Cancer (DU 145) | 3.11 µM (for compound 6e) | [13] |

| α-Aminophosphonates | Breast Cancer (MCF-7) | 2.97 µM (for compound 6e) | [13] |

| 3-Formylchromone Hydrazones | Human promyelocytic leukemia (HL-60) | Appreciable Cytotoxicity | [16] |

| Epiremisporine H (Chromone Derivative) | Human Colon Carcinoma (HT-29) | 21.17 ± 4.89 μM | [15] |

| Epiremisporine H (Chromone Derivative) | Non-small Lung Cancer (A549) | 31.43 ± 3.01 μM | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with a loss of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., DU 145, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test 3-formylchromone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 3-Formylchromone and its derivatives have demonstrated significant anti-inflammatory properties through various in vitro and in vivo models.[17]

Mechanism of Action: Enzyme Inhibition and Cytokine Suppression

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key pro-inflammatory enzymes and signaling pathways.

-

Enzyme Inhibition: Certain derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis, and xanthine oxidase, an enzyme that generates reactive oxygen species.[17]

-

Cytokine and NO Suppression: Natural chromones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated macrophages.[18]

-

NF-κB Pathway: The suppression of cytokines is linked to the inhibition of the transcriptional activity of NF-κB, a master regulator of the inflammatory response.[18] Some chromones may also exert their effects in part through the activation of the glucocorticoid receptor.[18]

Neuroprotective Potential

Emerging evidence suggests that chromone derivatives, including those derived from the 3-formyl scaffold, possess neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases like Alzheimer's disease (AD).[19][20]

Mechanism of Action: Combating Neuroinflammation and Mitochondrial Dysfunction

The neuroprotective effects appear to be multifaceted:

-

Suppression of Neuroinflammation: As with their general anti-inflammatory effects, these compounds can reduce inflammatory responses in the brain, a key pathological feature of AD.[19]

-

Improved Mitochondrial Function: Studies in animal models of AD have shown that treatment with chromone derivatives can reverse the decline in the activity of crucial mitochondrial enzymes, such as citrate synthase, succinate dehydrogenase, and cytochrome c-oxidase, thereby improving cellular energy production in hippocampal tissue.[19]

-

Enzyme Inhibition: Chromone derivatives are also known for their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are important targets in the treatment of depression and AD, respectively.[19][20]

Antimicrobial and Antifungal Activity

The versatility of the 3-formylchromone scaffold extends to combating microbial and fungal infections.

-

Antibacterial Action: Various derivatives have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli.[5]

-

Antifungal Action: Chromone-3-carbonitriles, derived from 3-formylchromone, have demonstrated potent antifungal activity against multiple Candida species, including the drug-resistant Candida auris.[21][22] The mechanism involves not only direct fungicidal effects but also the inhibition of biofilm formation and hyphal growth, which are critical virulence factors for Candida.[21][22]

Conclusion and Future Directions

3-Formylchromone is more than just a chemical intermediate; it is a privileged scaffold that provides access to a vast and diverse chemical space with profound therapeutic potential. The research synthesized in this guide demonstrates its promise across oncology, immunology, neurology, and infectious diseases. The ease of its synthesis and the high reactivity of the formyl group allow for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics.

Future work should focus on optimizing the lead compounds identified for each therapeutic area to improve potency, selectivity, and pharmacokinetic profiles. Advanced in vivo studies and preclinical trials are necessary to translate the compelling in vitro data into clinical applications. The continued exploration of the 3-formylchromone scaffold is a highly promising endeavor for drug discovery professionals seeking to develop novel treatments for some of the most challenging human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 4. sciforum.net [sciforum.net]

- 5. asianpubs.org [asianpubs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis Characterization and Antimicrobial Activities of Schiff bases of 3-Formyl chromones - ProQuest [proquest.com]

- 9. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Multifaceted Mechanisms of Action of Chromone-Based Compounds

Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound featuring a benzo-γ-pyrone skeleton.[1] This core structure is a fundamental component of a vast array of naturally occurring compounds, most notably flavonoids, and is widely distributed in the plant and fungal kingdoms.[2][3][4] In medicinal chemistry, the chromone ring system is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][5][6] This inherent versatility has driven extensive research, revealing that both natural and synthetic chromone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][3][4][7][8]

This guide provides an in-depth exploration of the core mechanisms through which chromone-based compounds exert their biological effects. We will dissect their interactions with key molecular targets, delineate their influence on critical signaling pathways, and provide insight into the experimental methodologies used to validate these actions. The focus is not merely on what these compounds do, but on the causal biochemical and cellular events that underpin their therapeutic potential.

Part 1: Enzyme Inhibition - The Primary Modality of Chromone Action

A predominant mechanism by which chromones function is through the direct inhibition of various enzymes critical to disease pathophysiology. The rigid chromone scaffold serves as an excellent anchor for positioning functional groups into the active or allosteric sites of enzymes.

Kinase Inhibition: A Cornerstone of Anticancer Activity

Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] Chromone derivatives have emerged as potent inhibitors of several key kinases.

1.1.1 Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[9][10] Chromone-based compounds, such as the well-known inhibitor LY294002, have been instrumental in elucidating this pathway. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PI3K enzyme.

-

Mechanism: The morpholine oxygen of LY294002, a synthetic chromone derivative, forms a critical hydrogen bond with the backbone amide of Valine in the kinase hinge region, a common interaction pattern for kinase inhibitors.[1] This blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby halting the downstream activation of AKT and mTOR and ultimately suppressing cancer cell growth.[10] Some novel chromone derivatives have been designed as allosteric inhibitors, offering a different modality of action.[11]

References

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. JOP20220247A1 - Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification. - Google Patents [patents.google.com]

Historical Foundations: The Genesis of Chromone Synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of 6-Methoxychromone

For researchers, medicinal chemists, and professionals in drug development, the chromone scaffold represents a "privileged structure," a framework capable of binding to a diverse range of biological targets.[1][2] Its derivatives are ubiquitous in nature and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Among these, 6-methoxychromone serves as a vital synthetic intermediate and a key structural motif in various biologically active compounds. This guide provides a comprehensive exploration of the historical development and core synthetic methodologies for 6-methoxychromone, grounded in mechanistic principles and practical, field-proven protocols.

The journey to synthesizing specific chromone derivatives like 6-methoxychromone began with the development of general methods for constructing the parent benzopyranone ring system in the late 19th and early 20th centuries. These classical reactions, born from the foundational work of chemists like Stanisław Kostanecki, remain cornerstones of heterocyclic chemistry.

The primary classical strategies for chromone synthesis invariably start from ortho-hydroxyaryl ketones.[3] These foundational methods include:

-

The Kostanecki-Robinson Reaction: Involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its corresponding sodium salt, followed by cyclization.[4][5]

-

The Baker-Venkataraman Rearrangement: A two-step process involving the conversion of an o-hydroxyacetophenone to a β-diketone, which then undergoes acid-catalyzed cyclization.[1][3][6]

-

The Simonis Reaction: A direct condensation of a phenol with a β-ketoester, typically using a strong dehydrating agent like phosphorus pentoxide.[3][7]

These pioneering methods laid the essential groundwork for the targeted synthesis of substituted chromones, where the choice of the starting phenol or acetophenone dictates the final substitution pattern on the benzene ring.

Core Synthetic Strategies for 6-Methoxychromone

The synthesis of 6-methoxychromone leverages these classical transformations, primarily starting from commercially available 2'-hydroxy-5'-methoxyacetophenone. Below, we detail the most authoritative and reproducible synthetic routes.

Route A: The Kostanecki-Robinson Reaction

This is one of the most direct and historically significant methods for preparing 2-methyl-6-methoxychromone, which can be a precursor or analogue of interest. The reaction acylates the phenolic hydroxyl group, followed by an intramolecular condensation and dehydration to form the pyrone ring.[4][8]

Causality Behind Experimental Choices: The use of acetic anhydride and sodium acetate is classic. The anhydride serves as the acylating agent, while the acetate acts as the base to facilitate the initial O-acylation and the subsequent intramolecular condensation. The high temperature is necessary to drive the cyclization and dehydration steps to completion.

Experimental Protocol: Synthesis of 2-Methyl-6-methoxychromone via Kostanecki-Robinson Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.), anhydrous sodium acetate (2.5 eq.), and acetic anhydride (5.0 eq.).

-

Heating: Heat the reaction mixture in an oil bath at 180-190 °C for 8-10 hours.[9] The mixture will become a thick, dark paste.

-

Hydrolysis: Allow the mixture to cool to approximately 100 °C and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

-

Isolation: The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol or aqueous ethanol, to yield pure 2-methyl-6-methoxychromone.

Caption: Workflow for the Kostanecki-Robinson synthesis of 2-methyl-6-methoxychromone.

Route B: Baker-Venkataraman Rearrangement and Cyclization

This two-step approach offers a milder alternative to the one-pot Kostanecki-Robinson reaction and is highly effective for synthesizing chromones that are unsubstituted at the 2-position. The key is the formation of a 1,3-diketone intermediate, which readily cyclizes in the presence of acid.[1][6]

Causality Behind Experimental Choices: The first step requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the phenolic hydroxyl group, facilitating its reaction with an acylating agent (e.g., ethyl formate) to form the diketone intermediate. The subsequent step uses a strong acid catalyst (like H₂SO₄ or HCl) to promote an intramolecular nucleophilic attack of the phenolic oxygen onto one of the ketone carbonyls, followed by dehydration to yield the stable aromatic chromone ring.

Experimental Protocol: Synthesis of 6-Methoxychromone

Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

-

Reactant Preparation: To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.) in dry toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).

-

Reaction: Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enaminone intermediate is often used directly in the next step without further purification.

Step 2: Cyclization to 6-Methoxychromone

-

Reaction Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

-

Heating: Heat the mixture to reflux for 1-2 hours.

-

Workup: Cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration.

-

Purification: Wash the solid with cold water and recrystallize from ethanol to afford pure 6-methoxychromone.

Caption: Two-stage synthesis of 6-methoxychromone via the Baker-Venkataraman pathway.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired substitution at the 2-position, required scale, and available reagents.

| Parameter | Kostanecki-Robinson Route | Baker-Venkataraman Route |

| Starting Material | 2'-Hydroxy-5'-methoxyacetophenone | 2'-Hydroxy-5'-methoxyacetophenone |

| Key Reagents | Acetic Anhydride, Sodium Acetate | Strong Base (NaH), Acylating Agent, Acid Catalyst |

| Product | 2-Methyl-6-methoxychromone | 6-Methoxychromone (unsubstituted C2) |

| Number of Steps | 1 (One-pot) | 2 |

| Reaction Conditions | Harsh (180-190 °C)[9] | Milder (Reflux in common solvents) |

| Overall Yield | ~75%[9] | Generally high-yielding |

| Advantages | Single operational step. | Milder conditions; allows for C2-unsubstituted product. |

| Disadvantages | High temperature; limited to C2-alkyl/aryl products. | Two distinct reaction and workup steps required. |

Modern Advancements in Chromone Synthesis

While the classical methods are robust, modern organic synthesis has introduced more efficient and versatile alternatives. These often provide higher yields under milder conditions.[1]

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for both Kostanecki-Robinson and acid-catalyzed cyclization reactions.[1]

-

Alternative Catalysts: Polyphosphoric acid (PPA), para-toluene sulfonic acid (PTSA), and triflic anhydride have been successfully employed as powerful catalysts for the cyclization step, often at lower temperatures than traditional methods.[1]

-

Palladium-Catalyzed Reactions: Modern cross-coupling strategies, such as the palladium-catalyzed coupling of o-hydroxyaryl iodides with alkynes in the presence of carbon monoxide, can lead directly to the chromone core in situ.[6]

Conclusion

The synthesis of 6-methoxychromone is deeply rooted in the foundational principles of heterocyclic chemistry established over a century ago. The Kostanecki-Robinson and Baker-Venkataraman pathways remain the most reliable and instructive methods for accessing this important scaffold. These classical routes provide a self-validating system of chemical logic, where the selection of a specifically substituted starting material like 2'-hydroxy-5'-methoxyacetophenone directly yields the desired 6-methoxy substitution pattern. As drug discovery continues to rely on privileged scaffolds like chromones, a thorough understanding of these core synthetic strategies—from their historical discovery to their modern adaptations—is indispensable for the practicing chemist.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. ijmrset.com [ijmrset.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to In Silico Docking Studies of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Executive Summary

The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, providing a comprehensive technical walkthrough of its evaluation using in silico molecular docking.[3] Molecular docking is a powerful computational method that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), thereby illuminating potential mechanisms of action and guiding rational drug design.[4][5] This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol design, from target selection and molecular preparation to the nuanced interpretation of docking results. We will explore the causality behind each experimental choice, ensuring a robust and reproducible computational workflow.

Introduction: The Scientific Rationale

The Chromone Scaffold: A Foundation of Pharmacological Significance

Chromones, or benzopyran-4-ones, are heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. Their rigid, planar structure provides an ideal framework for interacting with biological targets. This scaffold is associated with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities, making its derivatives prime candidates for drug discovery programs.[2][6]

Focus Molecule: this compound

The subject of this guide, this compound, is a specific chromone derivative.[3] Its structure is characterized by a methoxy group at the 6-position, which can influence electronic properties and solubility, and a reactive carbaldehyde group at the 3-position, which can serve as a key interaction point or a site for further synthetic modification.[7] Understanding how these specific functional groups mediate interactions with protein targets is fundamental to elucidating its therapeutic potential.

The Power of In Silico Docking in Drug Discovery

Structure-based drug design (SBDD) hinges on our ability to understand and predict the interaction between a drug molecule and its protein target at an atomic level.[4] Molecular docking is a cornerstone of SBDD, serving two primary objectives: predicting the binding conformation of a ligand within a receptor's active site and estimating the strength of this interaction (binding affinity).[4][8] By simulating these interactions computationally, we can rapidly screen virtual libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships, significantly accelerating the preclinical drug discovery pipeline.[5][9]

Pre-Docking Phase: Foundational Preparation for a Validated Study

The success of any docking experiment is critically dependent on the meticulous preparation of both the ligand and the receptor. Garbage in, garbage out is the immutable law of computational chemistry; therefore, this phase cannot be overlooked.

Strategic Target Selection

While no specific protein targets for this compound have been definitively established in the literature, the broad activities of the chromone class provide a logical starting point. Chromone derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), cholinesterases, and DNA gyrase.[1][10][11]

For the purpose of this guide, we will select Cyclooxygenase-2 (COX-2) as a representative target. The rationale is twofold: first, the well-documented anti-inflammatory properties of many chromones suggest COX-2 is a plausible target[2]; second, numerous high-resolution crystal structures of COX-2 are available in the Protein Data Bank (PDB), providing a high-quality receptor for our study.

Ligand Preparation: The "Key"

The ligand must be converted from a 2D representation to a geometrically optimized 3D structure with correct charges, as these factors directly impact the scoring function's ability to calculate binding energy.[4][12]

Step-by-Step Ligand Preparation Protocol:

-

Obtain 2D Structure: The structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from a database like PubChem (CID 688879).[3]

-

Convert to 3D: The 2D structure is converted into a 3D conformation.

-

Add Hydrogens: Hydrogen atoms, which are often omitted in 2D representations, are added, ensuring the correct protonation states at physiological pH (typically ~7.4).

-

Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This process relieves steric clashes and settles the molecule into a low-energy, stable conformation.[13]

-

Assign Partial Charges: Partial atomic charges are calculated. For small organic molecules, Gasteiger charges are a common and effective choice.[14] This step is crucial as electrostatic interactions are a major component of binding affinity.[9]

-

Define Rotatable Bonds: The software automatically detects rotatable bonds. Allowing for ligand flexibility during docking is essential for accurately exploring possible binding conformations.[14]

-

Save in Final Format: The prepared ligand is saved in a docking-compatible format, such as .pdbqt for AutoDock.

Caption: Workflow for preparing the small molecule ligand.

Receptor Preparation: The "Lock"

Raw PDB files are not suitable for direct use in docking.[12] They contain experimental artifacts and lack information required by docking algorithms. The goal is to produce a clean, chemically correct model of the protein's binding site.[13][15]

Step-by-Step Receptor Preparation Protocol:

-

Select and Download PDB File: A high-resolution crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is downloaded from the Protein Data Bank.

-

Remove Non-Essential Molecules: All crystallographic water molecules, co-solvents, and co-crystallized ligands are typically removed. The rationale is that their positions may not be relevant when binding a new ligand. However, experienced modelers may retain specific water molecules known to mediate key hydrogen bonds in the active site.[15][16]

-

Separate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the chain of interest (e.g., Chain A).[15]

-

Repair Missing Residues/Atoms: Check for and model any missing side chains or loops in the protein structure, as gaps can create an inaccurate representation of the binding pocket.[13][16]

-

Add Hydrogens: Add hydrogen atoms, including polar hydrogens, which are essential for defining hydrogen bond donors and acceptors.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[15]

-

Save in Final Format: The prepared receptor is saved in the appropriate format (e.g., .pdbqt).

Caption: Workflow for preparing the macromolecular receptor.

The Molecular Docking Protocol

With the ligand and receptor prepared, the docking simulation can be configured and executed. This process involves defining the search space and running the docking algorithm to generate and score potential binding poses.[8]

Defining the Binding Site: Grid Generation

Instead of searching the entire protein surface, the docking algorithm is focused on a specific region of interest—the binding site. This is accomplished by defining a 3D grid box that encompasses the active site cavity. The dimensions and center of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to ensure efficient sampling.[12] For a known target like COX-2, the grid is typically centered on the location of the co-crystallized inhibitor from the PDB file.

The Docking Algorithm

Different docking programs use various search algorithms to explore the conformational space of the ligand within the grid box.[9] A widely used and well-validated example is the Lamarckian Genetic Algorithm (LGA) implemented in AutoDock.[8] The LGA combines a genetic algorithm for global searching with a local search method for energy minimization, efficiently exploring possible binding modes to find the most favorable ones.

Step-by-Step Docking Execution

-

Load Prepared Molecules: The prepared receptor and ligand files are loaded into the docking software.

-

Define Grid Box: The grid box is defined by setting its center coordinates and dimensions in x, y, and z.

-

Configure Docking Parameters: Set the parameters for the search algorithm. For the LGA, this includes the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs (e.g., 50-100) increases the likelihood of finding the true lowest-energy binding mode.

-

Launch Docking Job: The simulation is executed. The software systematically places the ligand in the grid box, evaluates the energy of each pose using a scoring function, and ranks the results.[5]

-

Output Results: The output is typically a file containing multiple binding poses (e.g., 10-20), ranked by their predicted binding affinity.

Caption: The core workflow of a molecular docking simulation.

Post-Docking Analysis: From Data to Insight

Generating docking poses is only half the battle; interpreting the results is what yields scientific insight. This involves a combination of quantitative evaluation and qualitative visual inspection.[17][18]

The Scoring Function and Binding Affinity

The primary quantitative output is the docking score, typically expressed as binding affinity in kcal/mol. This value estimates the free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[17] When comparing different poses of the same ligand or different ligands, the one with the lowest binding energy is predicted to be the most stable and potent.[19]

Binding Pose and Interaction Analysis

Quantitative scores alone are insufficient. A low-energy pose might be an artifact if the underlying molecular interactions are not chemically sensible. Therefore, visual inspection is a mandatory validation step.[17][20]

Key Interactions to Analyze:

-

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., -OH, -NH) and an acceptor (e.g., C=O, N). Identifying H-bonds with key active site residues is a strong indicator of a valid binding mode.

-

Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand within hydrophobic pockets of the receptor is a major driving force for binding.

-

π-π Stacking: Favorable interactions between aromatic rings on the ligand and receptor (e.g., with Phenylalanine, Tyrosine, Tryptophan residues).

-

Ionic Interactions: Electrostatic attraction between charged groups on the ligand and receptor.

Software like Discovery Studio or PyMOL can be used to visualize these interactions in 3D and 2D.[20][21] The most credible binding pose is one that has a favorable docking score and exhibits well-defined, plausible interactions with functionally important residues in the active site.[17]

Caption: Logical workflow for the analysis of docking results.

Data Synthesis: Tabulating the Findings

Summarizing the results in a clear, structured table is essential for comparison and reporting.

| Pose | Binding Affinity (kcal/mol) | Hydrogen Bonds (Residues) | Key Hydrophobic/π-π Interacting Residues |

| 1 | -9.2 | TYR385, SER530 | LEU352, VAL523, ALA527, PHE518 |

| 2 | -8.8 | ARG120 | VAL349, LEU352, LEU531 |

| 3 | -8.5 | SER530 | ALA527, PHE518, TRP387 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This guide has outlined a rigorous, step-by-step methodology for conducting an in silico molecular docking study of this compound against the COX-2 enzyme. By following a validated protocol for ligand and receptor preparation and performing a thorough analysis of the results, we can generate a credible hypothesis for the compound's binding mode and affinity.

The findings from molecular docking are predictive and serve as a powerful starting point. The logical next steps in a computational drug discovery project would include:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and account for protein flexibility.[4]

-

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.

-

In Vitro Validation: Ultimately, the computational predictions must be validated through experimental biological assays, such as enzyme inhibition assays, to confirm the activity and determine key metrics like IC₅₀ values.

By integrating robust in silico techniques with experimental validation, we can efficiently navigate the complex path of modern drug discovery.

References

- 1. A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 21. m.youtube.com [m.youtube.com]

Unveiling the Molecular Targets of 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract